Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate
Description
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry.
Properties
Molecular Formula |
C11H8BrFO2S |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 7-bromo-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(13)4-3-7(12)10(6)16-9/h3-5H,2H2,1H3 |
InChI Key |
MLWLNPPBUQQAHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2S1)Br)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate
Stepwise Preparation Approach
Preparation of 7-Bromo-1-benzothiophene-2-carbaldehyde Intermediate
A critical precursor in the synthesis is 7-bromo-1-benzothiophene-2-carbaldehyde, which can be synthesized by:
Bromination of benzothiophene : Using bromine or N-bromosuccinimide (NBS) in the presence of iron(III) bromide catalyst to selectively introduce bromine at the 7-position of benzothiophene.
Formylation via Vilsmeier-Haack reaction : Treatment of the brominated benzothiophene with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 2-position.
This method yields 7-bromo-1-benzothiophene-2-carbaldehyde with moderate to high purity and yield, suitable for further transformations.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Bromination | Br2 or NBS, FeBr3 catalyst | Introduce Br at 7-position | Controlled temperature to avoid polybromination |
| Formylation | DMF, POCl3 | Introduce aldehyde at 2-position | Vilsmeier-Haack reaction, mild conditions |
Conversion to this compound
Following the preparation of the brominated aldehyde intermediate, the compound undergoes:
Fluorination at the 4-position : This step requires selective introduction of fluorine, often achieved via electrophilic fluorination reagents or nucleophilic aromatic substitution depending on the starting material and protecting groups.
Esterification of the aldehyde/carboxylic acid : The aldehyde group is oxidized to the corresponding carboxylic acid, which is then esterified with ethanol using coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane solvent at mild temperatures (~30 °C). This method is adapted from similar thiophene carboxylate ester syntheses.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution | Introduce F at 4-position | Requires regioselectivity control |
| Oxidation | Mild oxidants (e.g., KMnO4, CrO3) | Convert aldehyde to carboxylic acid | Avoid overoxidation |
| Esterification | Ethanol, DCC, DMAP, DCM, 30 °C | Form ethyl ester | High yield (~70-80%) |
Alternative Synthetic Routes and Key Reactions
Suzuki Cross-Coupling : Palladium-catalyzed Suzuki coupling reactions have been employed to functionalize brominated thiophene derivatives. For example, 5-bromothiophene-2-carboxylates have been coupled with arylboronic acids in 1,4-dioxane/water mixtures at 90 °C, yielding various functionalized thiophene esters in 60-79% yields. This approach can be adapted for the 7-bromo-4-fluoro-benzothiophene scaffold to introduce diverse substituents.
Ultrasonic-assisted Bromination : For related intermediates such as 3-bromo-4-fluorobenzaldehyde, ultrasonic irradiation combined with sodium bromide, hydrochloric acid, and sodium hypochlorite in biphasic systems (dichloromethane/water) has been shown to improve bromination efficiency and safety by avoiding direct use of elemental bromine. This method could inspire safer bromination steps in benzothiophene derivative synthesis.
Data Table Summarizing Preparation Methods
Analysis and Discussion
Regioselectivity and Functional Group Compatibility : The presence of multiple substituents (bromo, fluoro, ester) on the benzothiophene ring requires carefully controlled reaction conditions to achieve selective substitution without unwanted side reactions.
Safety and Environmental Considerations : Traditional bromination methods using elemental bromine pose toxicity and handling risks. The ultrasonic-assisted bromination method using sodium bromide and sodium hypochlorite offers a safer alternative, reducing hazardous waste and improving reaction control.
Catalyst and Solvent Choice : Use of palladium catalysts in Suzuki coupling and carbodiimide coupling agents in esterification ensures high yields and mild conditions, preserving sensitive functional groups.
Scalability : Industrial synthesis would benefit from continuous flow reactors and automated systems to improve safety and reproducibility, especially in halogenation steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can yield sulfoxides.
Scientific Research Applications
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate is a chemical compound with a molecular weight of 303.15 g/mol and the molecular formula . It falls under the categories of halogenated compounds and carboxylic acid derivatives. The compound has potential applications in medicinal chemistry, especially in the creation of drugs that target particular biological pathways.
Scientific Research Applications
Here are some applications of this compound in scientific research:
- Modulation of PGE2 receptors: Benzofurane and benzothiophene derivatives, including this compound, can modulate prostaglandin 2 receptors EP2 and/or EP4 . These compounds may be useful in preventing or treating diseases that respond to the blockage of EP2 and/or EP4 receptors, such as cancers . A particular aspect is the treatment of cancer by modulating an immune response comprising a reactivation of the immune system in the tumor .
- Treatment of Cancers: The compounds may be used as single agents or in combination with one or more therapeutic agents and/or chemotherapy and/or radiotherapy and/or immunotherapy in the prevention/prophylaxis or treatment of cancers; in particular the prevention/prophylaxis or treatment of melanoma; lung cancer; bladder cancer; renal carcinomas; gastro-intestinal cancers; endometrial cancer; ovarian cancer; cervical cancer; and neuroblastoma .
- Inhibitors of protein kinases: Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate's mechanism of action primarily relates to its biological activity against specific targets, such as protein kinases involved in cancer progression. By inhibiting these targets, the compound may disrupt cellular signaling pathways that promote tumor growth.
- Synthesis of 3-aminobenzo[b]thiophenes: Scaffolds based upon 2- or 3-aminobenzo[b]thiophenes have enormous potential for further derivatization and have shown great promise in fragment-based drug discovery and in hit identification or lead development, including approaches towards antimitotic agents .
- Material Science: Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate may be explored for potential use in developing new materials with specific electronic or optical properties due to its unique molecular structure.
- Drug Discovery: Fluoro derivatives of benzothiophene carboxamide have shown significant improvement in their efficacy compared with other derivatives, making them valuable in drug discovery .
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antibacterial activity.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitubercular, antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.
Overview of Benzothiophene Derivatives
Benzothiophene derivatives are recognized for their diverse biological activities. They exhibit significant effects against various pathogens and have been studied for their roles in cancer therapy and inflammation management. The presence of halogen substituents, such as bromine and fluorine, often enhances their biological efficacy.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of benzothiophene derivatives, including this compound. Research conducted on related compounds has shown promising results against Mycobacterium tuberculosis (MTB) strains.
Research Findings
- In vitro studies demonstrated that certain benzothiophene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.56 to 2.83 µg/mL against both active and dormant M. bovis BCG, indicating strong antitubercular activity .
- This compound was found to be particularly effective against multidrug-resistant strains of MTB, with MIC values suggesting enhanced potency compared to standard treatments .
Antimicrobial Activity
Benzothiophene compounds have also been evaluated for their antimicrobial properties against a variety of bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound against different microbial strains:
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | B. subtilis (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
|---|---|---|---|---|---|
| This compound | 0.313 | 0.625 | 0.625 | 0.313 | 0.313 |
| Ciprofloxacin | 0.625 | 0.625 | 0.625 | 0.625 | – |
| Fluconazole | – | – | – | – | 0.625 |
This data indicates that this compound exhibits comparable or superior antimicrobial activity compared to standard antibiotics .
Anti-inflammatory and Anticancer Activity
Benzothiophene derivatives are also noted for their anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
- Anticancer Potential : this compound has shown potential in reducing cell viability in various cancer cell lines, indicating its role as a candidate for cancer therapy .
Case Studies
- Antitubercular Efficacy : A study evaluated the efficacy of several benzothiophene derivatives against drug-resistant M. tuberculosis, revealing that compounds similar to this compound had MIC values lower than those of traditional antitubercular drugs like rifampicin and isoniazid .
- Antimicrobial Activity : Another investigation focused on the antimicrobial effects of thiophene derivatives, demonstrating that ethyl substitutions significantly enhance activity against both gram-positive and gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate, and how can reaction conditions be systematically optimized?
- Methodology : Begin with constructing the benzothiophene core via cyclization of substituted thiophenol derivatives. Introduce bromo and fluoro substituents using electrophilic halogenation (e.g., NBS for bromination and Selectfluor® for fluorination). Esterification with ethanol under acid catalysis (e.g., H₂SO₄) yields the final product. Optimize reaction parameters (temperature, solvent, stoichiometry) via Design of Experiments (DoE) to maximize yield and purity. Monitor intermediates via TLC and LC-MS .
Q. How can spectroscopic and crystallographic techniques be integrated to characterize this compound’s structure and purity?
- Methodology : Use / NMR to confirm substituent positions and ester group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight. For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and perform X-ray diffraction (XRD). Refine the structure using SHELXL , and visualize packing motifs with Mercury . Cross-validate spectroscopic and crystallographic data to ensure consistency.
Advanced Research Questions
Q. How do steric and electronic effects of bromo/fluoro substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Perform DFT calculations (using Gaussian or ORCA) to map electron density and assess the bromine atom’s oxidative addition feasibility. Experimentally, test coupling with aryl boronic acids under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Compare reaction rates and yields with analogs lacking halogen substituents. Analyze regioselectivity via NMR and XRD of products .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Methodology : For disordered regions, apply restraints/constraints in SHELXL refinement and validate using the ADDSYM algorithm. For twinned crystals, use TwinRotMat in SHELXL to deconvolute overlapping reflections. Cross-check results with PLATON’s validation tools .
Q. How can computational tools predict the compound’s solid-state packing and intermolecular interactions?
- Methodology : Use Mercury’s "Packing Similarity" module to compare crystal structures with related benzothiophene derivatives. Calculate Hirshfeld surfaces to quantify interactions (e.g., Br···π, F···H). Pair with lattice energy calculations (PIXEL method) to identify dominant forces driving packing .
Q. What experimental and computational approaches elucidate the compound’s metabolic stability or toxicity in biological systems?
- Methodology : Perform in vitro microsomal stability assays (e.g., liver microsomes + NADPH) to track degradation via LC-MS. Use docking simulations (AutoDock Vina) to predict binding to cytochrome P450 enzymes. Compare with toxicity databases (e.g., EPA DSSTox) to identify structural alerts .
Data Analysis and Validation
Q. How should researchers handle conflicting NMR/XRD data arising from dynamic molecular behavior (e.g., rotameric equilibria)?
- Methodology : For NMR, acquire variable-temperature (VT) spectra to detect coalescence points and calculate rotational barriers. For XRD, apply dynamic occupancy refinement in SHELXL to model disorder. Validate with 3D ED (electron diffraction) if crystals are too small for XRD .
Q. What statistical methods are recommended for validating crystallographic refinement parameters (e.g., R-factors, ADPs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
